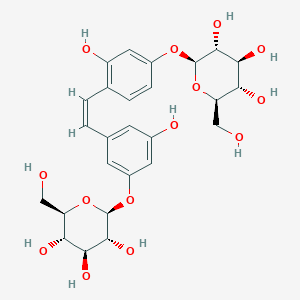
Sb 243213 dihydrochloride
Vue d'ensemble
Description
Sb 243213 dihydrochloride: is a potent, selective, and high-affinity antagonist of the 5-hydroxytryptamine (5-HT)2C receptor. It is an orally active compound with a pKi of 9.37 and a pKb of 9.8 for the human 5-HT2C receptor . This compound is primarily used in research settings to study the 5-HT2C receptor and its role in various neurological and psychiatric conditions .
Mécanisme D'action
Target of Action
SB 243213 dihydrochloride is an orally active, selective, and high-affinity antagonist of the 5-hydroxytryptamine (5-HT)2C receptor . The 5-HT2C receptor is one of many 5-HT receptors which bind serotonin . It has a pKi of 9.37 and a pKb of 9.8 for the human 5-HT2C receptor .
Mode of Action
This compound acts as a selective inverse agonist for the 5-HT2C receptor . This means it binds to the 5-HT2C receptor and induces a biological response opposite to that of an agonist. It has better than 100x selectivity for 5-HT2C over all other receptor subtypes tested .
Biochemical Pathways
The 5-HT2C receptor plays a major role in both suicide and schizophrenia . Activation of 5-HT2C receptors reduces mesolimbic nigrostriatal dopamine release, which conveys antipsychotic action . Therefore, the antagonistic action of this compound on the 5-HT2C receptor can influence these biochemical pathways.
Pharmacokinetics
It is known to be orally active , indicating that it can be absorbed through the gastrointestinal tract
Result of Action
This compound displays anxiolytic activity in rat models . This suggests that it may reduce anxiety-like behavior, potentially through its action on the 5-HT2C receptor.
Analyse Biochimique
Biochemical Properties
Sb 243213 dihydrochloride plays a significant role in biochemical reactions by selectively antagonizing the 5-HT2C receptor. This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. This compound exhibits a high affinity for the 5-HT2C receptor with a pKi of 9.37 and a pKb of 9.8 . It shows over 100-fold selectivity over a wide range of neurotransmitter receptors, enzymes, and ion channels . This selectivity ensures that this compound interacts primarily with the 5-HT2C receptor, minimizing off-target effects.
Cellular Effects
This compound influences various cellular processes by modulating the activity of the 5-HT2C receptor. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to increase social interaction in rats, indicating its potential anxiolytic effects . Additionally, it may influence other cellular functions related to neurological disorders, making it a valuable compound for studying these conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 5-HT2C receptor, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligand, serotonin, leading to altered signaling pathways. This compound’s high affinity and selectivity for the 5-HT2C receptor ensure that it effectively modulates this receptor’s activity without significantly affecting other receptors . This precise targeting is crucial for its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its activity over extended periods, making it suitable for long-term studies. In in vivo studies, this compound has been shown to dose-dependently increase social interaction in rats, with significant effects observed at doses as low as 0.1 mg/kg . These temporal effects highlight the compound’s potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, doses ranging from 0.1 to 10 mg/kg have been studied, with higher doses generally producing more pronounced effects It is essential to monitor for potential toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in metabolic pathways related to the 5-HT2C receptor. It interacts with enzymes and cofactors that modulate the receptor’s activity, influencing metabolic flux and metabolite levels. The compound’s high selectivity ensures that it primarily affects pathways associated with the 5-HT2C receptor, minimizing off-target effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring that it reaches its target receptor effectively . The precise transport and distribution mechanisms contribute to the compound’s high efficacy and selectivity.
Subcellular Localization
This compound’s subcellular localization is primarily associated with the 5-HT2C receptor. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles where the receptor is located . This precise localization is crucial for the compound’s activity and function, ensuring that it effectively modulates the 5-HT2C receptor’s activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sb 243213 dihydrochloride involves multiple steps, starting with the preparation of the core indoline structure. The key steps include:
Formation of the Indoline Core: The indoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The indoline core is then functionalized with various substituents, including the trifluoromethyl group and the pyridinyl groups.
Final Coupling: The final step involves coupling the functionalized indoline with the appropriate carboxamide to form Sb 243213.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sb 243213 dihydrochloride primarily undergoes:
Substitution Reactions: The compound can undergo substitution reactions at the pyridinyl and indoline rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common in typical research settings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of Sb 243213 .
Applications De Recherche Scientifique
Sb 243213 dihydrochloride has a wide range of applications in scientific research, including:
Neurological Research: It is used to study the role of the 5-HT2C receptor in anxiety, depression, and other neurological disorders
Psychiatric Research: The compound is used to investigate the potential therapeutic effects of 5-HT2C receptor antagonists in treating psychiatric conditions such as schizophrenia and bipolar disorder.
Pharmacological Studies: this compound is employed in pharmacological studies to understand the binding affinity and selectivity of 5-HT2C receptor antagonists.
Comparaison Avec Des Composés Similaires
SB-242084: Another selective 5-HT2C receptor antagonist with similar properties but a shorter duration of action.
Uniqueness: Sb 243213 dihydrochloride is unique due to its high selectivity and affinity for the 5-HT2C receptor, as well as its improved anxiolytic profile compared to older 5-HT2C antagonist ligands . This makes it a valuable compound for research into the therapeutic potential of 5-HT2C receptor antagonists.
Propriétés
IUPAC Name |
5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2.2ClH/c1-13-10-15-7-9-29(18(15)11-17(13)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-19-4-3-8-26-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,28,30);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMTYUXWLKQDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


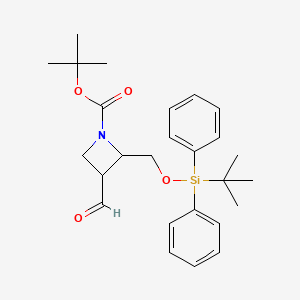
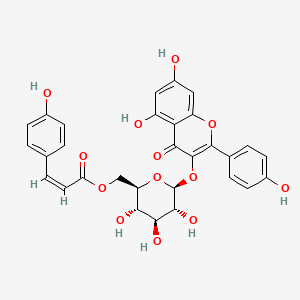
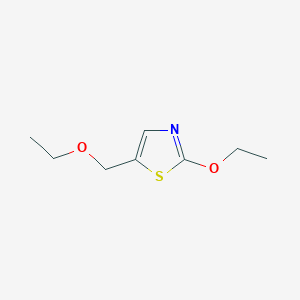
![potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B3028166.png)
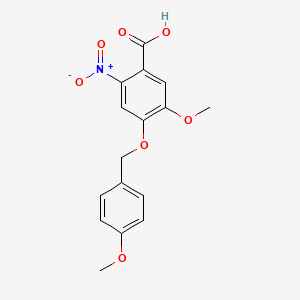

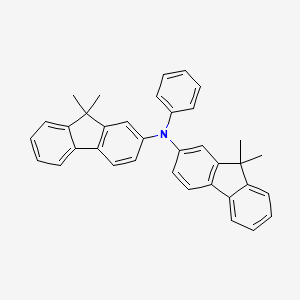

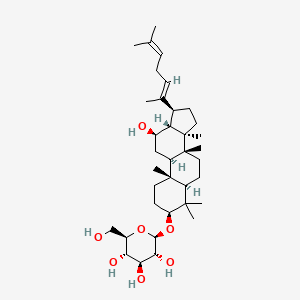
![Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B3028179.png)
